molecular formula C4H9NO2 B8763676 N-Methoxymethyl-N-methylformamide CAS No. 5129-79-3

N-Methoxymethyl-N-methylformamide

Cat. No. B8763676
M. Wt: 103.12 g/mol
InChI Key: AITXBHMOGHXWFR-UHFFFAOYSA-N
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Patent
US06063256

Procedure details

In an electrolytic cell as used in Example 1, 2.56 mol of dimethyl phthalate, 750 g of methanol, 1225 g of dimethylformamide (DMF) and 25 g of triethylmethylammonium methosulfate were subjected to electrolysis at 5 A and 50° C. for 6.9 h. 4.1 mol (current yield: 64%) of N-methoxymethyl-N-methylformamide were formed besides 2.1 mol of phthalide (material yield: 82%).
Quantity
2.56 mol
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
1225 g
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[C:3](=[CH:8][CH:9]=[CH:10][CH:11]=1)C(OC)=O.C[OH:16].[CH2:17]([N+:19]([CH2:23]C)(CC)C)C>CN(C)C=O>[CH3:14][O:13][CH2:1][N:19]([CH3:23])[CH:17]=[O:16].[C:1]1([C:2]2[C:11](=[CH:10][CH:9]=[CH:8][CH:3]=2)[CH2:14][O:13]1)=[O:12]

Inputs

Step One
Name
Quantity
2.56 mol
Type
reactant
Smiles
C(C=1C(C(=O)OC)=CC=CC1)(=O)OC
Step Two
Name
Quantity
750 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C(C)[N+](C)(CC)CC
Step Four
Name
Quantity
1225 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6.9 h
Name
Type
product
Smiles
COCN(C=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.1 mol
YIELD: PERCENTYIELD 64%
Name
Type
product
Smiles
C1(=O)OCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.1 mol
YIELD: PERCENTYIELD 82%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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